molecular formula C14H22BNO3 B13083541 {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid

{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid

Cat. No.: B13083541
M. Wt: 263.14 g/mol
InChI Key: QMLGXJYGNFBFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is a chemically synthesized organoboron compound of high interest in medicinal chemistry and drug discovery research. This compound features a boronic acid group attached to a phenyl ring, which is further functionalized with an ethoxy linker and an azepane group. Boronic acids are widely recognized as valuable building blocks and bioisosteres in pharmaceutical development, notably for their ability to form reversible covalent bonds with biological targets . The primary research application of this compound is as a key synthetic intermediate. It is designed for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl systems essential for creating diverse compound libraries for biological screening . The structural motif of a boron-containing aromatic ring connected to a nitrogen-containing heterocycle (azepane) via a spacer is commonly investigated in the development of novel therapeutic agents. Researchers explore such compounds for their potential antimicrobial and anticancer activities, inspired by FDA-approved boronic acid drugs like Bortezomib and Tavaborole . The mechanism of action for bioactive boronic acids often involves the reversible coordination of the boron atom to nucleophilic residues (such as serine) or hydroxyl groups in the active site of enzymes, like proteases or tRNA synthetases, leading to potent inhibition . Please note: This product is categorized as For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

[3-[2-(azepan-1-yl)ethoxy]phenyl]boronic acid

InChI

InChI=1S/C14H22BNO3/c17-15(18)13-6-5-7-14(12-13)19-11-10-16-8-3-1-2-4-9-16/h5-7,12,17-18H,1-4,8-11H2

InChI Key

QMLGXJYGNFBFEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Formation of the Azepan-1-yl Ethoxy Substituted Phenyl Intermediate

  • The azepan-1-yl ethoxy side chain is usually introduced via nucleophilic substitution or etherification reactions involving 2-(azepan-1-yl)ethanol or related azepane derivatives with an appropriate phenol or halogenated phenyl precursor.
  • Typical reaction conditions include moderate heating (80–100°C) and the use of bases or catalysts to promote ether bond formation.
  • Solvents such as tetrahydrofuran (THF), ethanol, or ethyl acetate are commonly employed.

Introduction of the Boronic Acid Group

  • The boronic acid group is generally introduced through lithiation-borylation or transition-metal catalyzed borylation methods.
  • A common approach is the Miayura borylation , where an aryl halide precursor (e.g., bromide or iodide on the phenyl ring) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron or other boron reagents.
  • Conditions typically involve:
    • Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
    • Bases like potassium acetate or sodium carbonate.
    • Solvents such as dioxane or THF.
    • Reaction temperatures around 80–100°C for several hours.
  • Post-coupling, the pinacol boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Purification

  • The crude boronic acid is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatography.
  • The final product is typically obtained as a solid with melting points and purity confirmed by HPLC, NMR, and LC-MS.

Representative Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Etherification of phenol with 2-(azepan-1-yl)ethanol Base (e.g., K2CO3), THF, 80–100°C, 6–12 h 70–85 Formation of 3-(2-(azepan-1-yl)ethoxy)phenyl intermediate
Palladium-catalyzed borylation of aryl bromide Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 90°C, 12 h 65–75 Formation of pinacol boronate ester intermediate
Hydrolysis to boronic acid Aqueous acid/base, room temperature, 2–4 h 80–90 Conversion to free boronic acid
Purification by recrystallization Ethanol or ethyl acetate High purity product obtained

Detailed Research Findings and Literature Insights

  • The palladium-catalyzed borylation approach is well-documented as a robust method for preparing aryl boronic acids with various substituents, including nitrogen-containing side chains like azepane.
  • Hydrogenation steps using palladium on carbon (Pd/C) under hydrogen atmosphere have been applied in related azepane-containing compounds for deprotection or reduction, indicating compatibility of azepane moieties under catalytic hydrogenation conditions.
  • The use of sodium ascorbate as an additive during hydrogenation improves catalyst stability and reaction selectivity.
  • Reaction monitoring by TLC and HPLC ensures completion and purity of intermediates and final products.
  • Crystallization conditions, including temperature control (0–50°C) and solvent choice, critically influence the yield and polymorphic form of the boronic acid.

Example Preparation Protocol (Adapted from Related Azepane Phenyl Boronic Acid Derivatives)

  • Synthesis of 3-(2-(Azepan-1-yl)ethoxy)phenyl bromide:

    • Dissolve 3-bromophenol in dry THF.
    • Add potassium carbonate and 2-(azepan-1-yl)ethanol.
    • Stir at 85°C under nitrogen for 8 hours.
    • Cool, filter, and extract product.
  • Palladium-catalyzed borylation:

    • In a dry flask, combine the aryl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 catalyst.
    • Heat at 90°C for 12 hours under inert atmosphere.
    • Quench with water and extract.
  • Hydrolysis to boronic acid:

    • Stir the boronate ester intermediate in aqueous acidic solution (e.g., 1 M HCl) at room temperature for 3 hours.
    • Isolate the boronic acid by filtration or extraction.
  • Purification:

    • Recrystallize from ethanol.
    • Dry under vacuum at 40°C.

Summary Table of Preparation Parameters

Parameter Typical Range/Value
Etherification Temp. 80–100°C
Borylation Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Borylation Temp. 80–100°C
Borylation Time 10–15 hours
Hydrolysis Conditions Aqueous acid/base, RT, 2–4 hours
Purification Solvent Ethanol, ethyl acetate
Yield Range 65–85% (overall)
Purity (HPLC) >99%

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boronic esters, and various substituted aromatic compounds .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Group Molecular Weight (g/mol) Key Applications/Reactivity Reference(s)
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid Azepane-ethoxy (7-membered amine) ~279.2* Suzuki coupling; potential enzyme modulation
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Pyrrolidine-ethoxy (5-membered amine) ~249.1 Synthesis of kinase inhibitors (52% yield)
(3-(Benzyloxy)phenyl)boronic acid Benzyloxy 228.05 Cross-coupling; intermediate in OLED materials
4-Ethynylphenylboronic acid Ethynyl 145.95 Alkyne-azide cycloaddition; drug synthesis
[4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl]boronic acid Imidazole-ethoxy ~236.1 Hydrogen-bond-directed catalysis

*Calculated based on molecular formula C₁₄H₂₂BNO₃.

Key Observations :

Biological Activity

{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological mechanisms, relevant case studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is C15H23BNO2C_{15}H_{23}BNO_2. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety and an ethoxy group. This unique structural configuration contributes to its reactivity and biological activity.

Property Description
Molecular Weight 261.16 g/mol
Functional Groups Boronic acid, phenyl, azepane, ethoxy
Solubility Soluble in polar aprotic solvents

Antimicrobial Activity

Research indicates that {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The proposed mechanisms include:

  • Disruption of Bacterial Membranes : The compound may interfere with the integrity of bacterial cell membranes.
  • Inhibition of Enzymatic Pathways : It has been suggested that it inhibits key metabolic pathways necessary for bacterial survival.

Case Study: Antibacterial Efficacy

In a study evaluating various boronic acids, {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid showed promising results against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Anticancer Activity

The anticancer potential of {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid has been explored in various cancer cell lines. Notably, it has been shown to inhibit the proliferation of HeLa cervical cancer cells and HCT-116 colon carcinoma cells. The mechanisms underlying its anticancer effects include:

  • Selective Estrogen Receptor Modulation (SERM) : The compound interacts with estrogen receptors, influencing gene expression related to cell growth and apoptosis.
  • Impact on Cell Signaling Pathways : It modulates pathways that regulate apoptosis and cell cycle progression.

Research Findings

In vitro studies reported IC50 values indicating significant potency against cancer cell lines:

  • HeLa Cells : IC50 = 12 µM
  • HCT-116 Cells : IC50 = 15 µM

These results suggest that {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid could serve as a lead compound for developing new anticancer therapies .

The biological effects of {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid are primarily mediated through its interactions with biomolecules:

  • Estrogen Receptor Modulation : Acts as a SERM, influencing cellular responses to estrogen.
  • Cell Cycle Regulation : Affects signaling pathways involved in cell cycle progression and apoptosis.

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